Oracine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

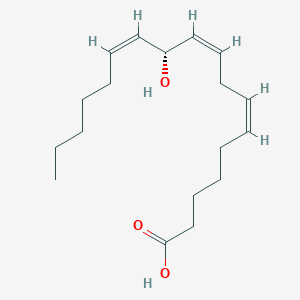

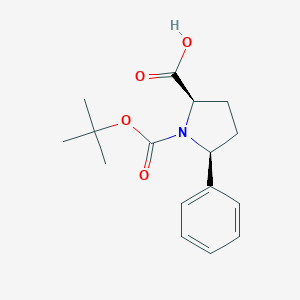

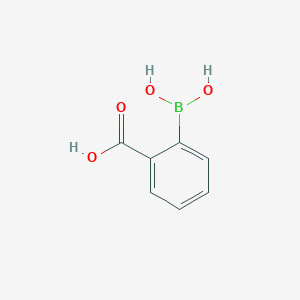

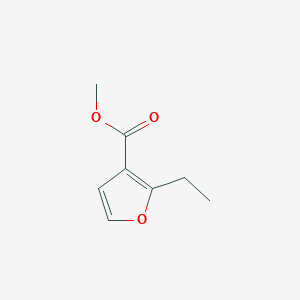

Oracin, chemically known as 6-[2-(2-hydroxyethyl)aminoethyl]-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline, is a promising cytostatic drug currently in clinical trials. It was developed by the Research Institute for Pharmacy and Biochemistry in Prague. Oracin inhibits nucleic acid and protein biosynthesis in cultured tumor cells and has shown significant efficacy in reducing tumor weight in various cancer models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oracin can be synthesized through a multi-step process involving the condensation of indenoisoquinoline derivatives. The synthetic route typically involves the following steps:

Formation of the indenoisoquinoline core: This step involves the cyclization of appropriate precursors under acidic conditions.

Introduction of functional groups: The hydroxyethyl and aminoethyl groups are introduced through nucleophilic substitution reactions.

Oxidation and reduction steps: These steps are crucial for achieving the desired stereochemistry and functional group orientation.

Industrial Production Methods: Industrial production of oracin involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen: Oracin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitution: Nukleophile Substitutionsreaktionen werden bei der Synthese von Oracin verwendet, um funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen:

Reduktionsmittel: NADPH-abhängige Enzyme werden üblicherweise für die Reduktion von Oracin verwendet.

Oxidationsmittel: Die enzymatische Oxidation wird durch spezifische Oxidoreduktasen erleichtert.

Lösungsmittel: Organische Lösungsmittel wie Methanol und Ethanol werden in den Synthese- und Reinigungsprozessen verwendet.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Oracin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

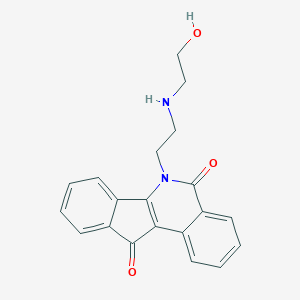

Oracin entfaltet seine Wirkung, indem es die DNA-Topoisomerasen I und II hemmt, die für die DNA-Replikation und Zellteilung essentiell sind. Durch Stabilisierung des kovalenten Komplexes, der zwischen DNA und Topoisomerasen gebildet wird, verhindert Oracin die Re-Ligierung von DNA-Strängen, was zur Hemmung der Zellproliferation führt . Zusätzlich unterliegt Oracin einer metabolischen Reduktion zu 11-Dihydrooracin, die durch Aldo-Keto-Reduktasen vermittelt wird .

Wirkmechanismus

Oracin exerts its effects by inhibiting DNA topoisomerases I and II, which are essential for DNA replication and cell division. By stabilizing the covalent complex formed between DNA and topoisomerases, oracin prevents the religation of DNA strands, leading to the inhibition of cell proliferation . Additionally, oracin undergoes metabolic reduction to 11-dihydrooracin, which is mediated by aldo-keto reductases .

Vergleich Mit ähnlichen Verbindungen

Oracin ist strukturell und pharmakologisch mit anderen Indenoisoquinolin-Derivaten verwandt, wie z. B. Mitoxantron. Oracin zeigt einzigartige stereospezifische Reduktions- und Oxidationseigenschaften, die es von anderen ähnlichen Verbindungen unterscheiden .

Ähnliche Verbindungen:

Die einzigartige Stereospezifität von Oracin und sein Potenzial als Zytostatikum machen es zu einer wertvollen Verbindung für weitere Forschungs- und Entwicklungsarbeiten im Bereich der Onkologie.

Eigenschaften

CAS-Nummer |

148317-76-4 |

|---|---|

Molekularformel |

C20H18N2O3 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione |

InChI |

InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2 |

InChI-Schlüssel |

LRHPCRBOMKRVOA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |

Key on ui other cas no. |

148317-76-4 |

Synonyme |

11-dihydrooracin 6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride oracin oracine oracine hydrochloride |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)

![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)